3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15-10-19-11-16(15)12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIHADJWWIAWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Structural Elucidation of 3 4 Phenoxyphenyl 1,3 Thiazolidin 4 One and Analogues
Spectroscopic Techniques for Structure Determination
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized thiazolidin-4-one derivatives. These techniques provide detailed information about the molecular framework, functional groups, and the electronic environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of 1,3-thiazolidin-4-one derivatives. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide a complete picture of the molecular structure. nih.govresearchgate.net
In ¹H-NMR spectra of thiazolidin-4-ones, the protons of the heterocyclic ring exhibit characteristic signals. The proton at position 2 (S-CH-N) typically resonates as a singlet or multiplet, with its chemical shift depending on the substituent. nih.gov The methylene (B1212753) protons at position 5 (-CH₂-S-) often appear as two distinct signals due to their diastereotopic nature. nih.govnih.gov For instance, in a series of 2-aryl-thiazolidin-4-ones, the S-CH-N proton appears between δ 5.72 and 6.08 ppm, while the two S-CH₂ protons resonate at distinct ranges of δ 4.41–4.72 ppm and δ 3.80–4.07 ppm. nih.gov
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the thiazolidin-4-one ring is typically observed in the downfield region of the spectrum. The carbons of the thiazolidin-4-one ring, S-CH-N and -CH₂-S, appear at characteristic chemical shifts, for example, between 62.65–64.36 ppm and 33.10–34.53 ppm, respectively. nih.gov
Two-dimensional NMR techniques are crucial for definitive structural assignment. nih.gov
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for identifying quaternary carbons and piecing together different molecular fragments. nih.govsemanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformational preferences. nih.govresearchgate.net
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| S-CH-N (C2) | 5.50 - 6.17 | 58.26 - 64.36 | nih.govnih.gov |
| C=O (C4) | - | ~164 - 175 | mdpi.com |
| S-CH₂ (C5) | 3.38 - 3.82 | 32.59 - 39.18 | nih.gov |
| Aromatic Protons | ~7.00 - 8.00 | ~115 - 150 | semanticscholar.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in thiazolidin-4-one molecules. The most prominent absorption band in the IR spectrum of these compounds is due to the stretching vibration of the carbonyl group (C=O) in the five-membered ring. This band typically appears in the region of 1610–1705 cm⁻¹. nih.govimpactfactor.org
The formation of the thiazolidin-4-one ring from starting materials can be confirmed by the appearance of this strong C=O absorption band, along with the disappearance of bands corresponding to the reactants. impactfactor.org Other characteristic absorption bands include those for the C-S bond, which are generally found in the 632–694 cm⁻¹ range. nih.govnih.gov The presence of other functional groups, such as N-H or aromatic C-H, will also give rise to characteristic bands in the spectrum. impactfactor.org
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| C=O | Stretching | 1610 - 1705 | nih.govimpactfactor.org |
| C-N | Stretching | ~1350 - 1450 | |
| C-S | Stretching | 632 - 694 | nih.govnih.gov |
| Aromatic C=C | Stretching | ~1450 - 1600 | impactfactor.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov Electron ionization (EI) is a common method used for thiazolidinone derivatives. researchgate.net The mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. mdpi.comresearchgate.net
The fragmentation patterns observed in the mass spectra of thiazolidin-4-ones are characteristic of the heterocyclic ring and its substituents. Common fragmentation pathways involve the cleavage of the thiazolidinone ring. For example, the degradation of the side chain or a cleavage of the thiazolidine (B150603) ring can lead to characteristic fragment ions. researchgate.net Analysis of these fragmentation patterns helps to confirm the proposed structure and the nature of the substituents attached to the core ring system. researchgate.net
X-ray Crystallography of Thiazolidin-4-one Structures
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net
Studies on various 1,3-thiazolidin-4-one analogues have shown that the five-membered thiazolidinone ring is not perfectly planar. nih.govnih.gov It typically adopts a puckered conformation, often described as an "envelope" or "twisted" conformation. researchgate.netnih.gov In an envelope conformation, one atom (frequently the sulfur atom) is displaced from the mean plane formed by the other four atoms of the ring. nih.gov For example, in 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, the sulfur atom is displaced by 0.4545 Å from the plane of the other four ring atoms. nih.gov
| Compound | Formula | Crystal System | Space Group | Ring Conformation | Reference |
|---|---|---|---|---|---|
| 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one | C₂₂H₁₉NOS | Monoclinic | P2₁/c | Twisted | researchgate.net |
| 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one | C₁₅H₁₂BrNO₂S | Orthorhombic | - | Envelope | nih.gov |
| 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one | C₉H₇N₃O₃S | Monoclinic | - | Essentially Planar | nih.gov |
Conformational Analysis of 1,3-Thiazolidin-4-ones
The biological activity and chemical reactivity of thiazolidin-4-ones are intrinsically linked to their three-dimensional shape and conformational flexibility. Conformational analysis, therefore, is a key aspect of their structural study, often employing a combination of experimental techniques like 2D-NOESY NMR and computational methods such as Density Functional Theory (DFT). nih.govmdpi.com
Theoretical Isomerization Reaction Path Studies
Computational chemistry provides powerful tools to investigate the stability of different isomers and the energy barriers that separate them. nih.gov DFT calculations can be used to map the potential energy surface for isomerization reactions, such as the conversion between different conformers or geometric isomers. mdpi.com
These studies involve calculating the transition state structures that connect different minima on the potential energy surface. The results provide insights into the likelihood of interconversion under specific conditions. For example, theoretical isomerization path studies on 5-substituted thiazolidin-4-ones have been performed to check the stability of various conformers and to determine if they can easily convert from one to another. mdpi.comnih.gov Understanding these energy barriers is crucial for predicting the conformational behavior of these molecules in different environments. nih.gov
In Vitro and in Vivo Studies
Key In Vitro Findings
There is no significant body of published in vitro studies specifically focused on 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one.
Significant In Vivo Discoveries
There are no widely reported in vivo studies for this compound in the scientific literature.
Structure Activity Relationship Sar Investigations of 3 4 Phenoxyphenyl 1,3 Thiazolidin 4 One Derivatives
Impact of Substituents on the Thiazolidin-4-one Core on Biological Activity
The biological activity of 3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one derivatives is significantly modulated by the substituents at various positions of the thiazolidinone core. The key positions for modification are the nitrogen atom at position 3 (N-3), the carbon atom at position 2 (C-2), and the methylene (B1212753) group at position 5 (C-5).
Role of the 4-Phenoxyphenyl Group at Position 3
The aryl group at N-3 is generally considered essential for various biological activities. The nature of the substituent on this aryl ring can influence the electronic properties and steric bulk of the entire molecule, thereby affecting its binding affinity to target proteins. For instance, in a series of 2,3-diaryl-1,3-thiazolidin-4-ones, the presence of different aryl groups at the N-3 position was found to be a key determinant of their anti-HIV activity. ekb.eg
The 4-phenoxyphenyl group is a relatively large and lipophilic moiety. Its presence would be expected to enhance interactions with hydrophobic pockets in target enzymes or receptors. The ether linkage provides some conformational flexibility, allowing the terminal phenyl ring to adopt various orientations to optimize binding. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with the biological target.
Influence of Substitutions at Position 2 and 5 on Biological Potency
Substitutions at the C-2 and C-5 positions of the this compound core are critical for modulating biological potency and selectivity.
Position 2 Substitutions:
The C-2 position is frequently substituted with various aryl groups. The electronic nature of the substituents on this aryl ring can have a profound impact on activity.
Electron-withdrawing groups such as nitro or halogen atoms on the C-2 aryl ring have often been associated with enhanced biological activity. For example, in a series of 2-aryl-3-(naphtha-2-yl)thiazolidin-4-one derivatives, compounds with chloro, fluoro, and nitro substituents demonstrated potent anti-inflammatory and analgesic effects. mdpi.com
Electron-donating groups like methoxy (B1213986) or hydroxyl groups can also contribute positively to the activity, depending on the specific biological target. In some anticancer studies, the presence of a hydroxyl group at the para position of the C-2 aryl ring led to potent activity against breast and prostate cancer cell lines. nih.gov
Position 5 Substitutions:
The C-5 position is often modified by introducing an arylidene group through Knoevenagel condensation. This modification introduces a double bond, extending the conjugation of the system and often enhancing biological activity.
Anticancer Activity: In a study of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives, the nature of the arylidene group at C-5 was critical for anticancer potency. A derivative with a 4-bromobenzylidene group at C-5 and a 3-chlorophenyl group at C-2 was the most active against the HCT116 human colon cancer cell line. nih.gov
Antimicrobial Activity: Similarly, for antimicrobial activity, the arylidene moiety at C-5 plays a significant role. The presence of a 3-methoxybenzylidene group at C-5, combined with a 4-(dimethylamino)phenyl group at C-2, resulted in the most potent antimicrobial agent in the same series of quinazolinone-thiazolidinone hybrids. nih.gov
The following table summarizes the influence of substituents on the anticancer activity of a series of 2,5-disubstituted-3-(2-phenylquinazolin-4(3H)-one)-1,3-thiazolidin-4-ones.
| Compound | R (at C2-phenyl) | R1 (at C5-benzylidene) | Anticancer Activity (IC50 in µM) against HCT116 |
| 1 | H | 4-N(CH3)2 | 20.14 |
| 2 | 3-Cl | 4-N(CH3)2 | 14.21 |
| 3 | 4-Cl | 4-N(CH3)2 | 16.53 |
| 4 | 4-Br | 4-N(CH3)2 | 18.02 |
| 5 | H | 4-Br | 8.35 |
| 6 | 3-Cl | 4-Br | 6.81 |
| 7 | 4-Cl | 4-Br | 5.27 |
| 8 | 4-Br | 4-Br | 7.15 |
| 9 | H | 3-OCH3 | 25.42 |
| 10 | 3-Cl | 3-OCH3 | 19.88 |
| 5-Fluorouracil | - | - | 6.00 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are instrumental in understanding the physicochemical properties that govern the activity of a drug molecule and in designing more potent analogues.
For 4-thiazolidinone (B1220212) derivatives, several QSAR studies have been conducted to elucidate the structural requirements for their biological activities. These studies often highlight the importance of topological, electronic, and lipophilic parameters.
In a QSAR study on a series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives with antimicrobial activity, it was found that the activity was governed by: nih.gov
Topological parameters: Valence first and second-order molecular connectivity indices (¹Χv and ²Χv), which describe the degree of branching and connectivity in the molecule.
Electronic parameters: Total energy (Te) and cosmic energy (Cos E), which relate to the electronic distribution and stability of the molecule.
Another QSAR study on a different series of 4-thiazolidinone derivatives identified the following parameters as being crucial for antimicrobial and anticancer activity: researchgate.net
Electronic parameters: Dipole moment (µ) and energy of the highest occupied molecular orbital (HOMO).
Lipophilic parameter: Log P, which is a measure of the compound's lipophilicity.
Topological parameter: Valence third-order molecular connectivity index (³Χv).
These findings suggest that for the rational design of novel this compound derivatives, a balance of electronic, lipophilic, and steric properties is essential. QSAR models can be a powerful tool to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.
Ligand Efficiency and Lipophilicity Considerations in SAR
In modern drug discovery, potency alone is not the sole criterion for a successful drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics that provide a more nuanced understanding of a compound's quality.
Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE indicates that the molecule is more efficient in its binding, achieving high affinity with a relatively small size. The accepted value of LE during lead optimization is generally considered to be above 0.3. sciforschenonline.org
Lipophilic Ligand Efficiency (LLE or LipE): This parameter assesses how efficiently a compound's lipophilicity is translated into binding affinity. It is calculated by subtracting the logP (or logD) from the pIC50 (or pKi). Higher LipE values are desirable as they indicate that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to poor pharmacokinetic properties and off-target effects. sciforschenonline.org
A study analyzing the ligand efficiency of 121 antitumor 4-thiazolidinone derivatives from the literature found that the average values for LE and LipE were below the generally accepted minimums. researchgate.net Only 14% of the studied compounds showed an LE ≥ 0.3, and only one compound had a LipE ≥ 5-7. researchgate.net This highlights a common challenge in the optimization of 4-thiazolidinone derivatives, where increases in potency are often accompanied by a disproportionate increase in molecular size and lipophilicity.
For the development of this compound derivatives as potential drug candidates, it is crucial to consider these efficiency metrics. The large 4-phenoxyphenyl group contributes significantly to the molecule's size and lipophilicity. Therefore, careful selection of substituents at the C-2 and C-5 positions will be necessary to maximize potency while maintaining favorable LE and LipE values. This approach will increase the likelihood of developing compounds with a good balance of potency, selectivity, and drug-like properties.
Future Directions and Research Gaps for 3 4 Phenoxyphenyl 1,3 Thiazolidin 4 One Research
Exploration of Novel Synthetic Routes for Improved Efficiency and Sustainability
Current synthetic methodologies for thiazolidin-4-ones, while effective, often involve lengthy reaction times and the use of hazardous solvents. tandfonline.com Future research should prioritize the development of more efficient and environmentally friendly synthetic strategies for 3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, higher yields, and cleaner reaction profiles. ccsenet.orgsruc.ac.ukccsenet.org The application of microwave-assisted organic synthesis (MAOS) to the preparation of this compound could drastically improve efficiency. benthamdirect.com This approach is particularly advantageous in the key cyclocondensation step, which is often time-consuming in conventional heating methods. ccsenet.org
One-Pot, Multi-Component Reactions (MCRs): The development of one-pot, three-component synthesis protocols, reacting 4-phenoxyaniline (B93406), a suitable aldehyde, and thioglycolic acid, offers a streamlined and atom-economical approach. nih.govekb.egresearchgate.net These methods minimize waste by reducing the number of intermediate purification steps. tandfonline.com The use of green catalysts, such as bismuth(III) tris(thioglycolate) or nano-magnetic catalysts, under solvent-free conditions could further enhance the sustainability of the synthesis. nih.govnih.gov
Green Chemistry Approaches: Exploring the use of sonication and eco-friendly solvents or solvent-free conditions aligns with the principles of green chemistry. tandfonline.comijpsjournal.com The use of molecular sieves as dehydrating agents can replace traditional methods that require a Dean-Stark apparatus and high-boiling-point solvents. tandfonline.com These greener routes not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. researchgate.net
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner product formation. ccsenet.orgsruc.ac.uk | Optimization of microwave parameters (temperature, time, power) for the cyclocondensation step. |
| One-Pot, Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. ekb.egtandfonline.com | Screening of catalysts for efficiency and reusability in the three-component reaction. |
| Green Chemistry Approaches | Environmentally friendly, use of non-toxic solvents, potential for improved yields. tandfonline.comijpsjournal.com | Exploration of sonication and solvent-free conditions. |
Advanced Mechanistic Investigations at the Molecular Level
A significant gap in the current understanding of this compound is the precise molecular mechanism underlying its biological activity. While the broader class of thiazolidin-4-ones is known to interact with various biological targets, specific details for this particular derivative are lacking. ijpsjournal.comnih.gov
Future research should employ a combination of experimental and computational techniques to elucidate its mechanism of action. Techniques such as X-ray crystallography of the compound bound to its biological target can provide invaluable insights into its binding mode. Furthermore, advanced spectroscopic methods can help in understanding the conformational dynamics of the molecule in solution. mdpi.com
Molecular docking studies can be utilized to predict the binding affinity and orientation of this compound within the active sites of various potential target proteins. rsc.orgresearchgate.nettbzmed.ac.ir Identifying the specific amino acid residues involved in the interaction can guide the rational design of more potent and selective analogues. For instance, understanding how the phenoxyphenyl moiety orients within a binding pocket can inform future modifications to enhance activity. nih.gov
Rational Design of New Analogues based on SAR and Computational Insights
The structural flexibility of the this compound scaffold, with potential modification sites at the thiazolidinone ring and the phenoxyphenyl group, makes it an ideal candidate for rational drug design. nih.gov Structure-activity relationship (SAR) studies are essential to understand how different functional groups at various positions influence biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool in this regard. nih.govtandfonline.com By developing robust 2D and 3D-QSAR models, it is possible to correlate the physicochemical properties of a series of analogues with their biological activity. rsc.orgsemanticscholar.org These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. nih.gov Important descriptors in QSAR models for thiazolidin-4-ones often include lipophilicity (log P), and various electronic and topological parameters. rsc.org
Computational tools like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov This information is crucial for the strategic placement of substituents to enhance target binding.
| Computational Method | Application in Designing Analogues | Expected Outcome |
|---|---|---|
| QSAR | Predicting the biological activity of novel analogues based on their structural features. tandfonline.com | Identification of key physicochemical properties that govern activity. |
| CoMFA/CoMSIA | Generating 3D contour maps to guide substituent placement for optimal target interaction. nih.gov | Visual representation of favorable and unfavorable regions for steric, electrostatic, and other interactions. |
| Molecular Docking | Predicting the binding mode and affinity of analogues to their biological target. rsc.org | Understanding the key interactions at the molecular level to inform rational design. |
Development of Multi-Targeted Thiazolidinone Scaffolds
The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases. The this compound scaffold can serve as a foundation for developing multi-targeted ligands. This can be achieved through molecular hybridization, where the core structure is combined with other pharmacologically active moieties. ump.edu.plnih.gov
For instance, incorporating fragments known to interact with specific enzymes or receptors could result in hybrid molecules with a dual mode of action. researchgate.net This approach could lead to compounds with improved efficacy and a reduced likelihood of developing resistance. The design of such hybrids can be guided by computational methods to ensure that the different pharmacophores can simultaneously bind to their respective targets.
Future research should focus on identifying suitable pharmacophores to hybridize with the this compound core based on the desired therapeutic application. For example, combining it with a known kinase inhibitor fragment could yield a potent anti-cancer agent. researchgate.net The synthesis and biological evaluation of these hybrid molecules will be a critical step in validating this approach.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Phenoxyphenyl)-1,3-thiazolidin-4-one, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via a two-step process: (1) condensation of 4-phenoxyaniline with thioglycolic acid under reflux in dry toluene, followed by (2) cyclization using a dehydrating agent like dicyclohexylcarbodiimide (DCC). Key intermediates (e.g., Schiff bases) are characterized using FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm), and mass spectrometry (molecular ion peak matching theoretical Mr). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the cytotoxic activity of this compound evaluated in vitro, and what cell lines are appropriate?
- Methodology : Cytotoxicity is assessed using MTT or SRB assays against cancer cell lines (e.g., MCF-7 for breast cancer, U87MG for glioblastoma). Dose-response curves (0.1–100 µM) are generated, and IC50 values are calculated using nonlinear regression (GraphPad Prism). Normal cell lines (e.g., HEK-293) serve as controls to evaluate selectivity. Data interpretation includes ANOVA for statistical significance (p < 0.05) .
Q. What crystallographic techniques are used to determine its molecular structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed on a diffractometer (MoKα radiation, λ = 0.71073 Å). Data reduction uses SAINT, and structures are solved via direct methods (SHELXS) and refined with SHELXL. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically. Structural validation includes R-factor analysis (R < 0.05) and PLATON checks for voids/symmetry .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved, particularly for polymorphic forms?
- Methodology : Compare unit cell parameters (e.g., a, b, c, β) and space group assignments (e.g., monoclinic P2₁/c) across multiple datasets. Use OLEX2 or WinGX to visualize packing diagrams and identify hydrogen-bonding networks (e.g., N–H···S interactions). Cross-validate with DFT-optimized geometries (Gaussian 09, B3LYP/6-31G**) to assess energy differences between polymorphs .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced antitumor efficacy?
- Methodology : Introduce substituents at the phenoxy or thiazolidinone moieties (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to modulate electronic effects. Evaluate analogs using molecular docking (AutoDock Vina) against targets like tubulin (PDB ID: 1SA0). Prioritize compounds with improved binding affinity (ΔG < -8 kcal/mol) and validate in apoptosis assays (Annexin V/PI staining) .
Q. How are in vivo antitumor effects validated, and what parameters ensure reproducibility?
- Methodology : Use xenograft models (e.g., U87MG glioblastoma in nude mice). Administer the compound intraperitoneally (10–50 mg/kg/day for 21 days). Monitor tumor volume (caliper measurements) and survival rates. Include vehicle and positive controls (e.g., paclitaxel). Histopathological analysis (H&E staining) confirms tumor necrosis. Statistical power analysis ensures cohort sizes (n ≥ 6) .
Q. What analytical methods resolve contradictions in biological activity data across studies?
- Methodology : Conduct meta-analysis using published IC50 values, adjusting for variables like cell passage number, serum concentration, and assay duration (e.g., 48 vs. 72 hr exposures). Apply multivariate regression to identify confounding factors. Reproduce key experiments under standardized conditions (e.g., CLIA-certified labs) .
Q. How is the compound’s stability assessed under physiological conditions?
- Methodology : Perform forced degradation studies (pH 1.2–7.4 buffers, 37°C) and analyze via LC-MS/MS. Monitor hydrolysis of the thiazolidinone ring (characteristic fragments at m/z 121 and 177). Plasma stability assays (incubation with mouse/human plasma) quantify half-life (t½) using non-compartmental analysis (Phoenix WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
